BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to Monoethyl Glutarate:
Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl hydrogen glutarate

Cat. No.: B086017

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl glutarate, also known as glutaric acid monoethyl ester, is a dicarboxylic acid
monoester with the chemical formula C7H1204.[1] It is a colorless to almost colorless clear
liquid with a mild, fruity odor.[2] This document provides an in-depth technical overview of the
physical and chemical properties of monoethyl glutarate, detailed experimental protocols for its
synthesis and purification, and a discussion of its applications, particularly in the realm of drug
development and as a chemical intermediate. Its low toxicity profile makes it a compound of
interest in the cosmetic and pharmaceutical industries.[2]

Physical and Chemical Properties

Monoethyl glutarate possesses a unique combination of a polar carboxylic acid group and a
more nonpolar ethyl ester group, which dictates its physical and chemical behavior. A summary
of its key properties is presented below.
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Property Value Source(s)
Molecular Formula C7H1204 [1]
Molecular Weight 160.17 g/mol [1]
CAS Number 1070-62-8 [1]
Appearance Colorl.ess' to almost colorless (2]

clear liquid
Odor Mild, fruity [2]
Boiling Point 170 °C at 34 mmHg
Density 1.11 g/cm3 (at 20/20 °C)

Refractive Index

1.44 (at 20 °C)

Solubility

Soluble in organic solvents
such as ethanol and ether;

limited solubility in water.[2]

pKa (predicted for mono-

methyl glutarate)

4.62+0.10

[3]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of monoethyl

glutarate. Below are the expected spectral characteristics based on its structure and data from

its close analog, mono-methyl glutarate.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of monoethyl glutarate is expected to show distinct signals

corresponding to the different proton environments in the molecule.
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~1.25 triplet 3H -O-CHz2-CHs
~1.95 quintet 2H -CH2-CH2-CHz2-
~2.40 triplet 2H HOOC-CHz2-CHz2-
~2.45 triplet 2H -CH2-CH2-COO-
~4.15 quartet 2H -O-CH2-CHs
~11-12 singlet (broad) 1H -COOH

Note: Predicted chemical shifts are based on standard values and data for mono-methyl
glutarate. Actual values may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment
~14 -O-CH2-CHs

~20 -CH2-CH2-CHz-
~33 HOOC-CH2-CHz2-
~34 -CH2-CH2-COO-
~61 -O-CH2-CHs
~173 -COO-

~179 -COOH

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in monoethyl
glutarate.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
2980-2850 Medium-Strong C-H stretch (aliphatic)

1735 Strong C=0 stretch (ester)

1710 Strong C=0 stretch (carboxylic acid)
1300-1000 Medium-Strong C-O stretch (ester and

carboxylic acid)

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of monoethyl glutarate is expected to show a molecular

ion peak and characteristic fragment ions.

e Molecular lon (M+): m/z = 160

e Key Fragments:

o

[¢]

[e]

o

m/z = 131 (Loss of -CzHs)

m/z = 115 (Loss of -OC:zH5s)

Experimental Protocols
Synthesis of Monoethyl Glutarate via Fischer

Esterification

m/z = 87 (Cleavage at the C-C bond alpha to the carboxylic acid)

m/z = 73 (McLafferty rearrangement of the ester)

This protocol describes the synthesis of monoethyl glutarate from glutaric acid and ethanol

using an acid catalyst.

Materials:
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 Glutaric acid

e Anhydrous ethanol

o Concentrated sulfuric acid

e Sodium bicarbonate solution (5% w/v)
e Anhydrous magnesium sulfate
o Diethyl ether

e Round-bottom flask

e Reflux condenser

e Separatory funnel
 Distillation apparatus
Procedure:

 In a round-bottom flask, combine glutaric acid (1 equivalent) and a molar excess of
anhydrous ethanol (e.g., 3-5 equivalents).

o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of
glutaric acid).

» Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

 After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

o Add diethyl ether to dilute the mixture and wash with water to remove excess ethanol and
sulfuric acid.

» Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until
effervescence ceases.
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e Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
» Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

e The crude product contains a mixture of monoethyl glutarate, diethyl glutarate, and
unreacted glutaric acid.

Purification by Fractional Distillation

Procedure:

Assemble a fractional distillation apparatus.
e Place the crude product from the synthesis step into the distillation flask.

o Heat the flask gently under reduced pressure (vacuum distillation is preferred to lower the
boiling points and prevent decomposition).

o Collect the fraction corresponding to the boiling point of monoethyl glutarate (approx. 170 °C
at 34 mmHg). Diethyl glutarate will have a higher boiling point.

Applications in Drug Development

Glutaric acid and its derivatives are increasingly being explored in drug development, primarily
for the creation of prodrugs and as linkers in drug delivery systems.

Monoethyl Glutarate as a Prodrug Moiety

The carboxylic acid group of monoethyl glutarate can be covalently linked to a hydroxyl or
amino group of a parent drug molecule to form a prodrug. This strategy can be employed to:

e Improve Solubility: The introduction of the glutarate monoester can enhance the aqueous
solubility of poorly soluble drugs.

« Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be
increased, potentially improving its absorption across biological membranes.

o Controlled Release: The ester linkage can be designed to be cleaved by esterase enzymes
present in the body, leading to the controlled release of the active drug at the target site.
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Glutarate Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of glutaric acid (and its derivatives) makes it a suitable linker for
connecting an antibody to a cytotoxic drug in an ADC. The carboxylic acid groups can be
activated to react with functional groups on both the antibody and the drug. The resulting ester
or amide linkages can be designed to be stable in circulation but cleavable within the target
cancer cells, releasing the potent drug payload.

Visualizations
Experimental Workflow: Synthesis and Purification of
Monoethyl Glutarate

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of monoethyl glutarate.

Logical Relationship: Monoethyl Glutarate in Prodrug
Design
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Caption: Role of monoethyl glutarate in a prodrug strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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